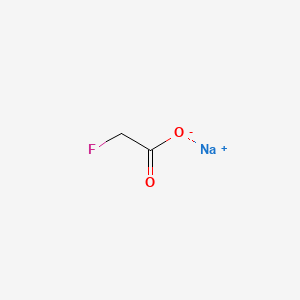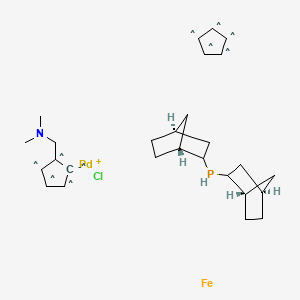
CID 16212914
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 16212914 is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Mecanismo De Acción
Target of Action
The primary target of Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) is aryl chlorides . Aryl chlorides are a class of organic compounds containing a chlorine atom attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the synthesis of biaryl compounds .
Mode of Action
Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) acts as an efficient catalyst for the amination of aryl chlorides . It facilitates the reaction between aryl chlorides and amines, leading to the formation of substituted biaryl anilines . This compound also catalyzes the direct vinylation and difluorovinylation of arylboronic acids .
Biochemical Pathways
The compound is involved in the Heck coupling of vinyl phosphates . Heck coupling is a palladium-catalyzed carbon-carbon bond-forming reaction, which is a crucial process in organic chemistry. The reaction involves the coupling of an aryl halide and an alkene in the presence of a base to form a substituted alkene .
Result of Action
The primary result of the action of Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) is the efficient synthesis of substituted biaryl anilines and biaryl phenols . These products have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 16212914 involves several steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate compound . The intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hot plate digestion and microwave-assisted acid digestion, depending on the specific requirements of the production .
Análisis De Reacciones Químicas
Types of Reactions: CID 16212914 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include water radical cations for oxidation reactions . These reactions often occur under ambient conditions, making them efficient and environmentally friendly.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, which are significant for drug development .
Aplicaciones Científicas De Investigación
CID 16212914 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is explored for its potential therapeutic applications, including its role in drug development. Industrially, it is used in the production of various chemical products and materials .
Comparación Con Compuestos Similares
CID 16212914 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. For example, compounds such as aspirin (CID 2244) and indomethacin (CID 3715) share some structural similarities but differ in their specific applications and effects .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications
Propiedades
InChI |
InChI=1S/C14H23P.C8H11N.C5H5.ClH.Fe.Pd/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;;;/h9-15H,1-8H2;3-5H,7H2,1-2H3;1-5H;1H;;/q;-1;;;;+2/p-1/t9-,10+,11+,12-,13?,14?,15?;;;;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLFKCWRWQURL-XGHPUHETSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C[C]1[CH][CH][CH][C-]1.C1CC2CC1CC2PC3CC4CCC3C4.[CH]1[CH][CH][CH][CH]1.Cl[Pd+].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C]1[CH][CH][CH][C-]1.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.[CH]1[CH][CH][CH][CH]1.Cl[Pd+].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClFeNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614753-51-4 |
Source


|
| Record name | Chloro(di-2-norbornylphosphino)(2-dimethylaminomethylferrocen-1-yl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
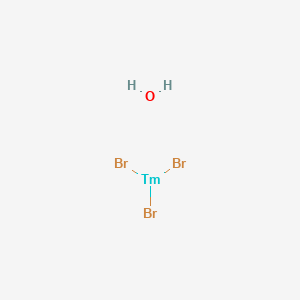
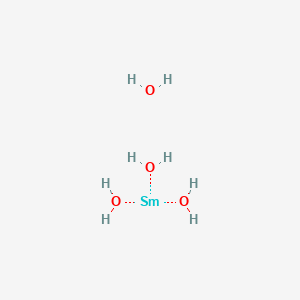
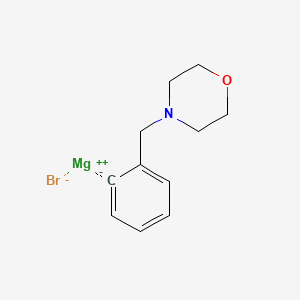
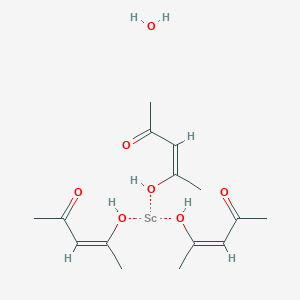
![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)


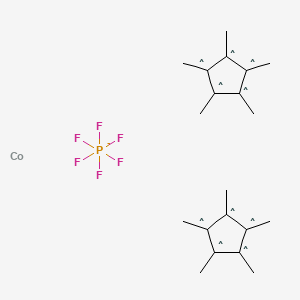
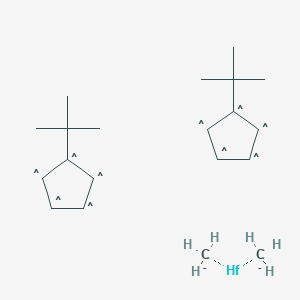
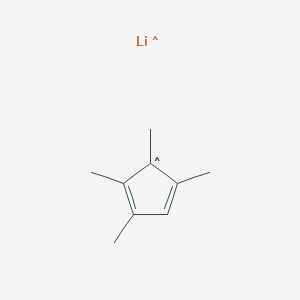
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

